molecular formula C11H20O2 B8695386 2H-Pyran, 2-(5-hexenyloxy)tetrahydro- CAS No. 77022-44-7

2H-Pyran, 2-(5-hexenyloxy)tetrahydro-

Cat. No. B8695386
CAS RN: 77022-44-7
M. Wt: 184.27 g/mol
InChI Key: AAEDJRNOIMZNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran, 2-(5-hexenyloxy)tetrahydro- is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran, 2-(5-hexenyloxy)tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, 2-(5-hexenyloxy)tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77022-44-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-hex-5-enoxyoxane

InChI

InChI=1S/C11H20O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h2,11H,1,3-10H2

InChI Key

AAEDJRNOIMZNCN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.5 g 5-hexen-1-ol in 100 ml tetrahydrofuran is added 14 ml dihydropyran followed by 0.5 g p-toluenesulfonyl chloride. The mixture is stirred at room temperature for 18 h and then diluted with ether. The mixture is then washed with saturated aqueous sodium bicarbonate, dried, filtered and evaporated. The resulting oil is chromatographed over silica gel using hexane/ether (18:1) as eluent to give 6-(2-tetrahydropyranyloxy)hex-1-ene; NMR (CDCl3): delta 5.85 (m,1H), 4.6 (brs,1H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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